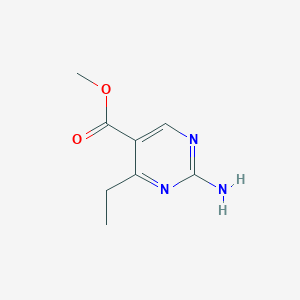

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C8H11N3O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification. The reaction typically proceeds under reflux conditions with solvents such as ethanol or methanol.

-

Cyclization Reaction

Reactants: Ethyl acetoacetate, guanidine

Conditions: Reflux in ethanol/methanol

Product: 2-amino-4-ethylpyrimidine-5-carboxylic acid

-

Esterification

Reactants: 2-amino-4-ethylpyrimidine-5-carboxylic acid, methanol

Conditions: Acidic catalyst (e.g., sulfuric acid), reflux

Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitro derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted pyrimidines

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate has been explored for its potential therapeutic applications. It serves as a precursor for synthesizing various pharmaceutical agents, particularly in the development of drugs targeting specific diseases.

Anticancer Agents

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. This compound can be modified to create new compounds that inhibit tumor growth or induce apoptosis in cancer cells. For example, studies have shown that pyrimidine derivatives can interact with cellular pathways involved in cancer progression, making them candidates for further investigation in anticancer drug development .

Antiviral Activity

The compound's structural similarity to nucleobases allows it to be investigated for antiviral properties, particularly against RNA viruses. Some studies suggest that modifications of pyrimidine derivatives can lead to effective inhibitors of viral replication, including those targeting HIV and other retroviruses .

Synthesis of Bioactive Compounds

This compound is frequently used as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it versatile for creating complex molecules.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Alkylation Reactions : Methylation or ethylation reactions can enhance the biological activity of the resulting compounds.

- Condensation Reactions : The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures with potential biological activity .

Agricultural Applications

There is growing interest in the use of this compound in agricultural chemistry. Its derivatives may serve as herbicides or fungicides due to their ability to disrupt biochemical pathways in target organisms.

Herbicidal Activity

Research has indicated that certain pyrimidine derivatives exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth regulation. The application of this compound in developing new herbicides could lead to more effective weed management strategies .

Research and Development

Ongoing research focuses on optimizing the synthesis and enhancing the efficacy of compounds derived from this compound.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of derivatives and their biological activity is crucial for drug development. Researchers utilize various techniques, including molecular modeling and high-throughput screening, to identify promising candidates for further development .

Case Studies

Several case studies highlight the successful application of this compound derivatives:

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Identified a derivative with IC50 < 10 µM against specific cancer cell lines |

| Study B | Antiviral | Developed a compound showing >90% inhibition of viral replication in vitro |

| Study C | Herbicidal | Demonstrated effective weed control with minimal phytotoxicity to crops |

Mécanisme D'action

The mechanism by which methyl 2-amino-4-ethylpyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions critical for its biological activity.

Comparaison Avec Des Composés Similaires

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

- Methyl 2-amino-4-methylpyrimidine-5-carboxylate

- Methyl 2-amino-4-phenylpyrimidine-5-carboxylate

- Methyl 2-amino-4-isopropylpyrimidine-5-carboxylate

Uniqueness

The ethyl group at the 4-position of the pyrimidine ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents at the same position.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Activité Biologique

Methyl 2-amino-4-ethylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyrimidine derivative characterized by the presence of an amino group and a carboxylate moiety. Its chemical structure allows for various interactions with biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator of certain biochemical pathways, particularly those involving nucleoside receptors such as adenosine receptors (ARs). These receptors play crucial roles in numerous physiological processes, including neurotransmission, inflammation, and cellular metabolism .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated its potential as an antibacterial agent against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) through its modulation of bacterial metabolic pathways .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on lactate dehydrogenase (LDH), an enzyme involved in glycolysis, which is often upregulated in cancer cells .

- Neuroprotective Effects : Its interaction with adenosine receptors suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against MRSA. Results indicated that the compound significantly inhibited bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic development .

- Inhibition of Lactate Dehydrogenase : In a series of experiments, derivatives of the compound were tested for LDH inhibition. The results showed that certain modifications to the structure enhanced inhibitory potency, indicating a structure-activity relationship that could guide future drug design .

- Neuroprotective Studies : Research involving the modulation of adenosine receptors highlighted the compound's ability to protect neuronal cells from excitotoxic damage, which is significant for conditions like stroke or neurodegeneration .

Table 1: Biological Activities of this compound

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of MRSA growth | |

| Enzyme Inhibition | Lactate dehydrogenase | |

| Neuroprotection | Modulation of adenosine receptors |

Table 2: Structure-Activity Relationship (SAR) Insights

Propriétés

IUPAC Name |

methyl 2-amino-4-ethylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-6-5(7(12)13-2)4-10-8(9)11-6/h4H,3H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONGZSXTQXOJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.